Cas no 1448056-70-9 (2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide)
2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
- 1448056-70-9
- 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- F6446-0588
- AKOS024566995
-
- Inchi: 1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21)
- InChI Key: MBAXQPUVJZMUFP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC(NC1CCN(C2=NC=CS2)CC1)=O
Computed Properties
- Exact Mass: 335.0859111g/mol
- Monoisotopic Mass: 335.0859111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 73.5Ų
2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6446-0588-2μmol |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-5μmol |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-10μmol |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-20μmol |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-1mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6446-0588-2mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-3mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-4mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
| Life Chemicals | F6446-0588-5mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6446-0588-10mg |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
1448056-70-9 | 90%+ | 10mg |
$118.5 | 2023-05-20 |
2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Professional Introduction to Compound with CAS No. 1448056-70-9 and Product Name: 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
The compound with the CAS number 1448056-70-9 and the product name 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications. The presence of a chlorophenyl group and a thiazole moiety in its structure suggests a unique interaction profile with biological targets, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate heterocyclic structures, such as thiazole, due to their demonstrated biological activity. The thiazole ring is particularly noteworthy for its role in various pharmacological contexts, including antimicrobial, antiviral, and anti-inflammatory properties. The integration of this moiety with a piperidine scaffold in 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide enhances its potential to interact with specific enzymes and receptors, thereby modulating biological pathways.
The chlorophenyl substituent further contributes to the compound's pharmacological profile by influencing its lipophilicity and binding affinity. This structural feature is often exploited in drug design to optimize membrane permeability and target specificity. The combination of these elements in 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide positions it as a versatile tool for exploring new therapeutic strategies.
Recent studies have highlighted the importance of rational drug design in developing compounds with enhanced efficacy and reduced side effects. The structural features of 1448056-70-9, particularly the interplay between the chlorophenyl, thiazole, and piperidine components, make it an attractive candidate for further exploration. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities.
The compound's mechanism of action remains an area of active investigation. Preliminary studies suggest that it may exert its effects by modulating the activity of key enzymes involved in inflammatory pathways. The presence of the acetamide functional group further supports its potential as a bioactive molecule, capable of engaging with both enzymatic and non-enzymatic targets. This multifaceted interaction profile makes 1448056-70-9 a compelling subject for detailed pharmacological studies.
In the context of drug discovery, the synthesis and optimization of such complex molecules require meticulous attention to detail. The synthetic pathways for 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide must be carefully designed to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex structures with greater efficiency, thereby accelerating the drug discovery process.
The potential applications of this compound extend beyond mere academic interest. Its structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. For instance, its ability to interact with inflammatory pathways could make it useful in treating conditions such as arthritis or inflammatory bowel disease. Additionally, its interaction with other biological targets may open doors for applications in oncology or neurology.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that precisely target specific pathways. The case of 1448056-70-9 exemplifies this trend towards more sophisticated and targeted drug design. By leveraging the unique properties of heterocyclic structures like thiazole and chlorophenyl derivatives, researchers can develop compounds with unprecedented therapeutic potential.
The future prospects for this compound are promising, given its intriguing structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. However, the groundwork laid by initial studies suggests that 2-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide could play a significant role in the development of new treatments for a variety of diseases.
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